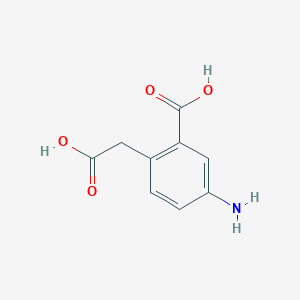

5-Amino-2-(carboxymethyl)benzoic acid

Descripción

Contextualization within Aromatic Carboxylic Acids and Aminobenzoic Acid Derivatives

5-Amino-2-(carboxymethyl)benzoic acid belongs to the extensive class of aromatic carboxylic acids, which are defined by the presence of at least one carboxyl group (-COOH) attached to an aromatic ring. wikipedia.org Benzoic acid is the simplest example of this class. wikipedia.org The acidity and reactivity of the carboxyl group, combined with the stability and substitution possibilities of the aromatic ring, make these compounds fundamental in organic chemistry. libretexts.org The presence of substituents on the benzene (B151609) ring significantly influences the properties of the benzoic acid derivative. Electron-withdrawing groups, for instance, tend to increase the acidity of the carboxylic acid, while electron-donating groups decrease it. libretexts.org

Furthermore, this compound is a derivative of aminobenzoic acid. Aminobenzoic acids are bifunctional molecules that contain both an amino (-NH₂) and a carboxyl (-COOH) group attached to a benzene ring. nih.gov These compounds, such as para-aminobenzoic acid (PABA), are crucial building blocks in the pharmaceutical and chemical industries. nih.govresearchgate.net Their ability to undergo reactions at both the amino and carboxyl groups allows for the synthesis of a wide array of more complex molecules, including drugs and polymers. nih.govmdpi.com The specific positioning of the functional groups on the aromatic ring (ortho, meta, para) in aminobenzoic acid isomers also plays a critical role in their chemical behavior and subsequent applications. nih.gov

Significance of Substituted Benzoic Acids in Organic Synthesis and Materials Science

Substituted benzoic acids are of paramount importance in organic synthesis, serving as readily available precursors for a vast range of more complex molecules. mdpi.com The functional groups on the benzene ring can direct the course of chemical reactions and can be modified to build intricate molecular architectures. numberanalytics.com For example, chloro- and fluoro-substituted benzoic acids are key intermediates in the synthesis of agrochemicals and pharmaceuticals, such as the non-steroidal anti-inflammatory drug Diclofenac. mdpi.com

In materials science, the rigid structure of the benzene ring and the reactive nature of the carboxyl group make substituted benzoic acids valuable components for creating advanced materials. openaccessjournals.com They are used in the production of polymers, dyes, and other materials with tailored properties. openaccessjournals.com For instance, benzoic acid and its derivatives can be incorporated into polymer structures to enhance thermal stability or to introduce specific functionalities. mdpi.com The ability of the carboxyl groups to form strong hydrogen bonds is also a key feature in designing self-assembling materials and crystal engineering. iucr.org

Table 2: Examples of Substituted Benzoic Acid Applications

| Field | Application Examples |

|---|---|

| Pharmaceuticals | Precursors for anti-inflammatory drugs, antimicrobials, and anticancer agents. nih.govmdpi.com |

| Agrochemicals | Intermediates in the synthesis of pesticides and herbicides. mdpi.com |

| Polymers | Monomers for specialty polymers and materials with enhanced thermal properties. openaccessjournals.com |

| Dyes & Pigments | Building blocks for various colorants. researchgate.net |

Overview of Research Trajectories for Multifunctional Aromatic Compounds

Multifunctional aromatic compounds, such as this compound, are at the forefront of chemical research due to their potential to create materials and molecules with novel properties. numberanalytics.com Current research trends focus on several key areas:

Development of New Materials: Scientists are exploring the use of multifunctional aromatic compounds to construct materials with unique electronic, optical, and mechanical properties. Their rigid structures and potential for intermolecular interactions like hydrogen bonding and π–π stacking make them ideal for creating liquid crystals, conductive polymers, and porous materials such as metal-organic frameworks (MOFs). openaccessjournals.comnumberanalytics.com

Advanced Drug Design: In medicinal chemistry, the incorporation of multiple functional groups onto an aromatic scaffold allows for the fine-tuning of a molecule's interaction with biological targets. jocpr.com This approach is central to developing drugs with higher specificity, improved efficacy, and better pharmacokinetic profiles. jocpr.com The research into aminobenzoic acid derivatives, for instance, has yielded compounds with antibacterial, antifungal, and cytotoxic activities. mdpi.com

Sustainable Synthesis: A significant research trajectory involves developing greener and more efficient methods for synthesizing complex aromatic compounds. numberanalytics.com This includes one-pot syntheses, which reduce waste and improve yields, and the use of novel catalysts to drive reactions under milder conditions. sioc-journal.cn

The exploration of compounds like this compound, which combines several key functional groups, is integral to advancing these research frontiers. While specific, detailed research on this particular molecule is not widely published, its structure places it firmly within these significant areas of chemical investigation.

Structure

3D Structure

Propiedades

IUPAC Name |

5-amino-2-(carboxymethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c10-6-2-1-5(3-8(11)12)7(4-6)9(13)14/h1-2,4H,3,10H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHCOCASDAOIQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization

Established Synthetic Pathways to 5-Amino-2-(carboxymethyl)benzoic acid

The established synthetic methodologies for this compound are primarily centered on the derivatization of readily available benzoic acid precursors. These pathways involve the sequential introduction of the amino and carboxymethyl functionalities onto the aromatic ring.

Derivatization from Anthranilic Acid Precursors

Anthranilic acid (2-aminobenzoic acid) serves as a logical starting point for the synthesis of this compound due to the pre-existing amino and carboxyl groups at the 1 and 2 positions. A plausible synthetic approach involves the N-alkylation of a protected 5-aminoanthranilic acid derivative with a reagent that can introduce the carboxymethyl group. For instance, a reaction between a suitably protected 5-aminoanthranilic acid ester and a haloacetic acid ester, followed by hydrolysis, would yield the desired product.

A related synthesis that highlights the N-alkylation of an anthranilic acid derivative is the preparation of 2-[(1-benzamido-2-methoxy-2-oxoethyl)amino]benzoic acid. This is achieved through the N-alkylation of 2-aminobenzoic acid with N-benzoylated methyl α-bromo glycinate. Subsequent alkaline hydrolysis of the resulting ester would yield the corresponding carboxylic acid, 2-[(benzoylamino carboxymethyl) amino] benzoic acid. researchgate.net This demonstrates the feasibility of introducing a carboxymethyl-equivalent group at the nitrogen of anthranilic acid. To achieve the target molecule, one would need to start with a 5-nitroanthranilic acid, perform the N-carboxymethylation, and then reduce the nitro group to an amine.

| Starting Material | Reagent | Product | Reference |

| 2-Aminobenzoic acid | N-benzoylated methyl α-bromo glycinate | 2-[(1-benzamido-2-methoxy-2-oxoethyl)amino]benzoic acid | researchgate.net |

Approaches Involving 2-Chlorobenzoic Acid

The use of 2-chlorobenzoic acid as a precursor offers a versatile route to this compound. A common strategy involves the nitration of 2-chlorobenzoic acid to introduce a nitro group at the 5-position, followed by reduction to the corresponding amine. The synthesis of 5-amino-2-chlorobenzoic acid from 2-chloro-5-nitrobenzoic acid is a well-documented procedure. The reduction of the nitro group can be accomplished using various reducing agents, such as zinc dust in the presence of acetic acid, to yield 5-amino-2-chlorobenzoic acid in high yield. prepchem.com

Following the formation of 5-amino-2-chlorobenzoic acid, the chlorine atom can be displaced by a carboxymethyl group through a nucleophilic substitution reaction. This would involve reacting the 5-amino-2-chlorobenzoic acid with a reagent such as glycine (B1666218) or a protected glycine equivalent under conditions that favor the displacement of the aryl chloride.

| Starting Material | Key Intermediate | Final Product |

| 2-Chlorobenzoic Acid | 5-Amino-2-chlorobenzoic acid | This compound |

Synthesis from Halogenated Benzoic Acid Derivatives (e.g., Bromo-substituted precursors)

Bromo-substituted benzoic acids are also valuable precursors for the synthesis of this compound. A potential synthetic pathway could start with 2,5-dibromobenzoic acid. One of the bromine atoms could be selectively substituted with an amino group or its equivalent, followed by the replacement of the second bromine atom with a carboxymethyl group. The differential reactivity of the bromine atoms could be exploited to achieve regioselectivity.

Another approach could involve starting with a compound like 2-[acetyl(carboxymethyl)amino]-5-bromobenzoic acid, which is a known chemical entity. nih.gov In this case, the synthetic challenge would be the conversion of the bromo group at the 5-position to an amino group. This transformation can be achieved through modern cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation.

Functional Group Interconversion Strategies

The synthesis of this compound heavily relies on efficient functional group interconversion strategies to introduce the key amino and carboxymethyl moieties onto the benzoic acid scaffold.

Amination Reactions in Substituted Benzoic Acids

The introduction of an amino group onto a substituted benzoic acid ring can be accomplished through several methods. A classical approach involves the nitration of the aromatic ring followed by the reduction of the nitro group. nih.gov

More contemporary and versatile methods include transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is known for its broad substrate scope and functional group tolerance. For instance, a 5-halo-2-(carboxymethyl)benzoic acid derivative could be coupled with an ammonia (B1221849) equivalent or a protected amine to introduce the 5-amino group. researchgate.net

Another important C-N bond-forming reaction is the Ullmann condensation, which is a copper-catalyzed reaction between an aryl halide and an amine. wikipedia.org The Goldberg reaction, a specific type of Ullmann condensation, is particularly relevant for the amination of aryl halides and can be an alternative to the Buchwald-Hartwig amination. wikipedia.org These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be effective for certain substrates. wikipedia.org

| Reaction | Catalyst | Reactants | Product | Reference |

| Buchwald-Hartwig Amination | Palladium complex | Aryl halide, Amine | Aryl amine | wikipedia.orgorganic-chemistry.org |

| Ullmann Condensation (Goldberg Reaction) | Copper complex | Aryl halide, Amine | Aryl amine | wikipedia.org |

Carboxymethylation Techniques

Carboxymethylation, the introduction of a -CH2COOH group, can be achieved through either N-carboxymethylation or C-carboxymethylation.

N-Carboxymethylation involves the alkylation of an amino group. A common method for the preparation of N-phenylglycine involves the reaction of aniline (B41778) with chloroacetic acid in the presence of a base. prepchem.com This strategy can be directly applied to an amino-substituted benzoic acid. For example, reacting 5-aminobenzoic acid with chloroacetic acid would be a direct route to introduce the carboxymethyl group onto the nitrogen atom, although this would result in an isomer of the target molecule. To obtain the desired product, one would need to start with a 2-aminobenzoic acid derivative and introduce the 5-amino group later in the synthesis.

C-Carboxymethylation of an aryl halide, while less common than N-carboxymethylation in this context, could be a potential strategy. It would involve the reaction of a halogenated benzoic acid with a reagent that can deliver a carboxymethyl anion equivalent. This could be achieved through a transition-metal-catalyzed cross-coupling reaction with a suitable organometallic reagent.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The successful synthesis of complex organic molecules like this compound hinges on the meticulous optimization of reaction conditions. Factors such as solvent choice, temperature, pressure, and catalyst selection are critical in steering the reaction towards high yield and selectivity, minimizing the formation of unwanted byproducts.

Solvent Effects on Reaction Efficacy

The solvent is not merely a medium for the reaction but an active participant that can influence solubility, reaction rates, and even the reaction pathway itself. In the synthesis of benzoic acid derivatives, the volume and nature of the organic solvent are crucial. For instance, in related syntheses, a solvent volume between 2 mL/g and 10 mL/g relative to the starting material is typical. google.com While larger solvent volumes can facilitate stirring, they may also dilute the reactants to an extent that slows the reaction rate and increases processing costs. google.com The choice of solvent, such as 1-methylnaphthalene (B46632), can be particularly useful depending on the specific reactants involved. google.com The selection is often based on the desired reaction temperature (boiling point) and the solubility of all components, including reactants and catalysts.

Table 1: Influence of Solvent Properties on Synthesis

| Property | Effect on Reaction | Example Application |

|---|---|---|

| Polarity | Affects solubility of reactants and stabilization of transition states. | Polar aprotic solvents like DMF or DMSO are used in chlorination reactions of aminobenzoic acids. google.com |

| Boiling Point | Determines the maximum reaction temperature at atmospheric pressure. | High-boiling solvents like 1-methylnaphthalene are suitable for high-temperature reactions. google.com |

| Protic/Aprotic | Protic solvents can participate in hydrogen bonding or act as acids, which may interfere with certain reactions. | Aprotic solvents are preferred for reactions involving strong bases or organometallics. |

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are fundamental parameters that govern the kinetics of a chemical reaction. Generally, higher temperatures increase the reaction rate but can also lead to decreased selectivity and product degradation. In the synthesis of substituted anilines from benzoic acids, a tandem, one-pot process involves an initial amidation step at 50°C, followed by a decarboxylation step at a higher temperature of 120°C. ibs.re.kr Similarly, hydrogenation reduction reactions to form amino groups on a benzoic acid ring are often conducted at moderately elevated temperatures of 40-60°C. google.com In some modern approaches, microwave-assisted synthesis can achieve very high temperatures (e.g., 180°C) in sealed vessels, significantly shortening reaction times. mdpi.com Conversely, studies on related structures show that prolonged exposure to high temperatures (e.g., 70°C) and humidity can lead to degradation, such as hydrolysis, which reduces material strength and purity. nih.gov

Table 2: Temperature Conditions in Related Benzoic Acid Syntheses

| Reaction Type | Temperature Range | Reference | Purpose |

|---|---|---|---|

| C-H Amidation | 50°C | ibs.re.kr | Initial C-N bond formation. |

| Decarboxylation | 120°C | ibs.re.kr | Removal of carboxyl group. |

| Hydrogenation | 40-60°C | google.com | Reduction of a nitro group to an amine. |

Catalyst Selection and Reaction Efficiency

Catalysts are essential for enhancing reaction efficiency, enabling reactions to proceed under milder conditions and with greater selectivity. The choice of catalyst is highly specific to the desired transformation. For hydrogenation reactions, which are key for converting nitro groups to the amino groups found in aminobenzoic acids, common catalysts include Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney nickel. google.com In more advanced C-H functionalization reactions to install amino groups, complex catalysts based on iridium (e.g., [IrCp*Cl2]2) are employed. ibs.re.kr For cross-coupling reactions to build the carbon skeleton of benzoic acid derivatives, palladium catalysts like PdCl2(PPh3)2 are used in methods such as the Negishi coupling. researchgate.net The efficiency of these catalysts allows for lower catalyst loading, which is both cost-effective and reduces potential contamination of the final product.

Green Chemistry Principles in the Synthesis of Amino-Carboxymethyl Benzoic Acids

Green chemistry seeks to design chemical processes that minimize or eliminate the use and generation of hazardous substances. nih.gov The application of these principles to the synthesis of aminobenzoic acids is an area of active development, aiming for more sustainable and environmentally friendly production methods. wjpmr.commdpi.com

Key principles of green chemistry relevant to this synthesis include:

Waste Prevention : Designing synthetic routes to minimize byproducts. nih.gov

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. nih.gov

Use of Safer Solvents : Reducing the use of hazardous organic solvents in favor of greener alternatives like water or ethanol, or developing solvent-free reaction conditions. nih.govwjpmr.com

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov Microwave-assisted synthesis is one approach that can enhance energy efficiency. mdpi.com

Use of Catalysis : Employing catalytic reagents over stoichiometric ones is superior as it minimizes waste. nih.gov The use of catalysts like Pd/C for hydrogenation is a prime example. google.com

Use of Renewable Feedstocks : Exploring biosynthetic routes that utilize renewable resources like glucose to produce aminobenzoic acids through microbial fermentation, which presents a sustainable alternative to petroleum-based precursors. mdpi.com

Purification and Isolation Techniques for Research-Grade Compounds

Achieving high purity is critical for research-grade chemical compounds. For aminobenzoic acids, a multi-step approach combining several techniques is often necessary to isolate the target molecule from unreacted starting materials, reagents, and byproducts.

Recrystallization : This is a primary technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solvent. This method was used to purify benzoyl thieno[2,3-b]pyridine (B153569) derivatives from methanol. mdpi.com

Chromatography : High-Performance Liquid Chromatography (HPLC) is a powerful tool for both purification and analysis. For compounds similar in structure to this compound, such as its isomer 2-[(carboxymethyl)amino]benzoic acid, reverse-phase (RP) HPLC methods have been developed. sielc.com These methods can be scaled up for preparative separation to achieve very high purity. sielc.com

Precipitation and Filtration : A common and effective step involves inducing the product to precipitate from the reaction mixture, often by changing the pH. For example, after a reaction, the mixture can be acidified, causing the carboxylic acid product to precipitate. mdpi.com The solid is then collected by vacuum filtration and washed to remove residual impurities. mdpi.commdpi.com

Table 3: Common Purification Techniques

| Technique | Principle | Application in Synthesizing Aminobenzoic Acids |

|---|---|---|

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Final purification step for solid products to obtain crystalline material of high purity. mdpi.com |

| HPLC | Differential partitioning of components between a stationary phase and a mobile phase. | Used for achieving research-grade (>99%) purity and for analytical confirmation of purity. sielc.com |

| Acid/Base Extraction | Exploits the acidic or basic nature of the target compound to move it between aqueous and organic phases. | Separating the acidic product from neutral or basic impurities. |

| Filtration | Mechanical separation of a solid from a liquid. | Isolating a precipitated crude product from the reaction solvent after the reaction is complete. mdpi.com |

Spectroscopic and Structural Analysis of this compound

To provide a scientifically accurate and detailed analysis as requested, specific data from experimental measurements are necessary. This would include chemical shifts (δ) in ppm for ¹H and ¹³C NMR, coupling constants (J) in Hz for ¹H NMR, and vibrational frequencies in cm⁻¹ for IR spectroscopy. Without this primary data, a thorough elucidation of the compound's proton and carbon environments, structural connectivity, and functional groups according to the specified outline cannot be completed.

Further research or de novo synthesis and characterization of this compound would be required to generate the necessary data for a complete spectroscopic and structural analysis.

Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Characterization of Amino Group Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying the vibrational modes of functional groups within a molecule. For 5-Amino-2-(carboxymethyl)benzoic acid, the vibrations of the primary amino (-NH₂) group are of particular interest. Aromatic amines typically exhibit distinct N-H stretching and bending vibrations.

Theoretical and experimental studies on analogous compounds, such as 5-amino-2-chlorobenzoic acid, provide a basis for assigning these vibrational modes. The primary amine group is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes. The difference in their wavenumbers is influenced by the electronic environment and hydrogen bonding.

Furthermore, an in-plane bending vibration, often referred to as the scissoring mode (δ(NH₂)), is anticipated to appear in the 1590-1650 cm⁻¹ region. Out-of-plane bending or wagging vibrations occur at lower frequencies. The precise positions of these bands can be affected by the formation of hydrogen bonds, which typically cause a shift to lower wavenumbers (red shift) and band broadening.

Table 1: Expected Infrared Vibrational Frequencies for the Amino Group

| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹) |

| νₐₛ(N-H) | Asymmetric N-H Stretch | 3400 - 3500 |

| νₛ(N-H) | Symmetric N-H Stretch | 3300 - 3400 |

| δ(N-H) | In-plane N-H Bending (Scissoring) | 1590 - 1650 |

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks

The structure of this compound contains multiple hydrogen bond donors (-NH₂ and -COOH groups) and acceptors (carbonyl oxygen atoms), making it capable of forming complex hydrogen bonding networks. These interactions can be either intramolecular (within the same molecule) or intermolecular (between different molecules) and play a crucial role in determining the compound's solid-state structure and physical properties.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the carboxylic acid proton of the benzoic acid moiety and the carbonyl oxygen of the adjacent carboxymethyl group, resulting in a seven-membered ring. While seven-membered rings formed via hydrogen bonds are generally less favorable than six-membered rings, they can still occur. The formation of such bonds restricts conformational freedom.

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are expected to be highly prevalent, especially in the solid state. Carboxylic acids are well-known to form strong O-H···O dimers. Additionally, the amino group can act as a hydrogen bond donor, interacting with the carbonyl oxygen of a neighboring molecule (N-H···O). These extensive intermolecular interactions can lead to the formation of complex one-, two-, or three-dimensional supramolecular architectures. The study of hydrogen bonding in various benzoic acid derivatives confirms the prevalence of such strong intermolecular networks.

Table 2: Potential Hydrogen Bonding Interactions

| Type | Donor | Acceptor | Description |

| Intramolecular | Benzoic acid -OH | Carboxymethyl C=O | Forms a seven-membered ring. |

| Intermolecular | Benzoic acid -OH | Benzoic acid C=O | Classic carboxylic acid dimer formation. |

| Intermolecular | Amino -NH | Carboxymethyl C=O | Links molecules via the amino group. |

| Intermolecular | Amino -NH | Benzoic acid C=O | An alternative linkage point for the amino group. |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy that provides detailed information about a molecule's vibrational modes. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for generating a unique "molecular fingerprint."

For this compound, the Raman spectrum would be rich with characteristic bands. The aromatic ring vibrations, particularly the ring breathing modes, typically produce strong and sharp signals. The symmetric stretching of the carboxylate group (COO⁻), which can be observed depending on the pH, gives a strong band around 1400 cm⁻¹. The C=O stretching of the carboxylic acid groups would also be present. While specific experimental data for this molecule is not widely published, data from similar compounds like 5-Amino-2-hydroxy-benzoic acid can provide insight into the expected spectral regions for key functional groups.

Table 3: Expected Characteristic Raman Shifts

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring | Ring Breathing/Stretching | 1580 - 1620, ~1000 |

| Carboxylic Acid | C=O Stretch | 1650 - 1710 |

| Carboxylate | COO⁻ Symmetric Stretch | ~1400 |

| Amino Group | C-N Stretch | 1250 - 1350 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. The molecular formula for this compound is C₉H₉NO₄. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

Table 4: Exact Mass Determination by HRMS

| Parameter | Value |

| Molecular Formula | C₉H₉NO₄ |

| Nominal Mass | 195 amu |

| Monoisotopic Mass (Theoretical) | 195.0532 Da |

| Expected HRMS Result (example) | 195.0535 Da (within 1.5 ppm error) |

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular ion peak, mass spectrometry can be used to fragment the molecule into smaller, characteristic ions. Analyzing this fragmentation pattern provides powerful evidence for the compound's structure. For this compound, several key fragmentation pathways can be predicted under electron ionization (EI) or collision-induced dissociation (CID).

Common fragmentation includes the loss of small, stable neutral molecules such as water (H₂O, from the carboxylic acid groups) and carbon monoxide (CO). A significant fragmentation pathway would be the cleavage of the bond between the aromatic ring and the carboxymethyl group, leading to the loss of a ·CH₂COOH radical. Another characteristic fragmentation of benzoic acids is the loss of a hydroxyl radical (·OH) followed by the loss of CO.

Table 5: Predicted Mass Spectrometry Fragmentation

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Description |

| 195 ([M]⁺) | H₂O | 177 | Loss of water from a carboxylic acid group. |

| 195 ([M]⁺) | ·OH | 178 | Loss of hydroxyl radical from a carboxylic acid. |

| 178 | CO | 150 | Subsequent loss of carbon monoxide. |

| 195 ([M]⁺) | ·COOH | 150 | Loss of the benzoic acid carboxyl group. |

| 195 ([M]⁺) | ·CH₂COOH | 136 | Loss of the carboxymethyl group. |

Electronic Spectroscopy

Electronic spectroscopy, typically using ultraviolet-visible (UV-Vis) light, investigates the electronic transitions within a molecule. The technique provides information about the chromophores present. The primary chromophore in this compound is the substituted benzene (B151609) ring.

The electronic spectrum is expected to be dominated by π→π* transitions associated with the aromatic system. Compared to unsubstituted benzene, the presence of both an electron-donating amino group (an auxochrome) and electron-withdrawing carboxylic acid groups will significantly influence the absorption wavelengths. The amino group typically causes a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the benzene bands. Studies on other aminobenzoic acid isomers have shown that the relative positions of the functional groups strongly influence the electronic transitions and charge-transfer character of the excited states. The spectrum is likely to show strong absorption bands in the UV region, with the exact λₘₐₓ values dependent on the solvent polarity.

Table 6: Expected Electronic Transitions

| Transition Type | Chromophore | Expected Absorption Region (nm) |

| π→π | Benzene Ring (E2-band) | ~230 - 260 |

| π→π | Benzene Ring (B-band) | ~270 - 310 |

| n→π* | Carbonyl C=O | >300 (weak) |

X-ray Diffraction (XRD)

X-ray diffraction is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, one can deduce the precise location of each atom, as well as bond lengths, bond angles, and details of the crystal packing.

Single-crystal X-ray diffraction provides unparalleled detail about the molecular and supramolecular structure of a compound in the solid state. For this compound, this technique would reveal the exact conformation of the molecule and how multiple molecules interact with each other to form the crystal lattice.

Molecular Structure: The analysis would confirm the connectivity of the atoms and provide precise measurements of bond lengths and angles. This includes the geometry of the benzene ring and the spatial arrangement of the amino, carboxyl, and carboxymethyl substituents.

Supramolecular Architecture: A key aspect of the solid-state structure is the network of intermolecular interactions that hold the molecules together. For carboxylic acids, a very common and stable motif is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. It is highly probable that the two carboxylic acid functionalities in this compound participate in extensive hydrogen bonding. Furthermore, the amino group can act as a hydrogen bond donor, while the carbonyl oxygens can act as acceptors, leading to a complex three-dimensional hydrogen-bonded network that stabilizes the crystal structure. nih.govacs.org

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of similar aminobenzoic acid derivatives shows that they often crystallize in common space groups like the monoclinic P2₁/c or P2₁/n. nih.gov The unit cell parameters would define the size and shape of the repeating unit of the crystal lattice.

Table 2: Illustrative Crystallographic Data for a Hypothetical Aminobenzoic Acid Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z (Molecules/Unit Cell) | 4 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.gov It is widely used to investigate the structural and electronic properties of organic molecules like benzoic acid derivatives. vjst.vnscielo.org.za

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process identifies the lowest energy arrangement of the atoms. For a flexible molecule like 5-Amino-2-(carboxymethyl)benzoic acid, which has several rotatable bonds, a conformational analysis is crucial. researchgate.net This involves exploring the potential energy surface to identify various stable conformers (different spatial arrangements of the atoms) and determine their relative energies. nih.gov For instance, the orientation of the amino (-NH2), carboxymethyl (-CH2COOH), and benzoic acid carboxyl (-COOH) groups can lead to different conformers with varying stabilities. These calculations would reveal the preferred conformation of the molecule in the gaseous phase.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. nih.gov The functional (e.g., B3LYP, M06-2X) is an approximation of the exchange-correlation energy, a key component of the total energy. nih.gov The basis set (e.g., 6-311G(d,p), def2-TZVP) is a set of mathematical functions used to construct the molecular orbitals. mdpi.comnih.govgoogle.com

For benzoic acid derivatives, hybrid functionals like B3LYP are commonly employed in conjunction with Pople-style basis sets (e.g., 6-311++G(d,p)) or the Ahlrichs def2 family, as they have been shown to provide reliable results for geometry, vibrational frequencies, and electronic properties. google.comresearchgate.netatlantis-press.comactascientific.com The selection process often involves benchmarking results against experimental data for similar, well-characterized molecules to ensure the chosen level of theory is appropriate for predictive accuracy. researchgate.net

DFT calculations are a powerful tool for predicting spectroscopic properties. Harmonic vibrational frequency calculations can simulate the infrared (IR) and Raman spectra of this compound. nih.gov By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching, bending, and torsional motions of the functional groups (e.g., N-H stretching of the amino group, C=O stretching of the carboxylic acids, and aromatic C-H vibrations). mdpi.com

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). vjst.vn This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the absorption wavelengths (λmax) and oscillator strengths, help to interpret the experimental UV-Vis spectrum and understand the electronic transitions involved, such as π→π* transitions within the benzene (B151609) ring. atlantis-press.com

Quantum Chemical Reactivity Analysis

Quantum chemical methods are invaluable for understanding and predicting the chemical reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. pearson.com

The energy of the HOMO is related to the ionization potential, indicating the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. The energy of the LUMO is related to the electron affinity, indicating the ability to accept electrons. A lower LUMO energy suggests a better electron acceptor. actascientific.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. actascientific.com A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. actascientific.com Conversely, a small gap indicates a molecule is more reactive. For this compound, DFT calculations would provide the energies of these orbitals and the magnitude of the gap, offering insights into its stability and potential reactivity in chemical reactions.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. Higher energy means it is a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. Lower energy means it is a better electron acceptor. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A large gap correlates with high stability and low reactivity. A small gap suggests higher reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.gov It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue indicates regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, conjugative interactions, and electron delocalization within a molecule. researchgate.net This analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that align with the intuitive Lewis structure of bonds, lone pairs, and core orbitals. mpg.dewisc.edu By examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs, it is possible to quantify the energetic stabilization arising from electron delocalization, often referred to as hyperconjugation.

Key interactions anticipated for this compound would include:

π-system Delocalization: Interactions between the π orbitals of the benzene ring and the p-orbitals of the amino group and carboxylic acid substituents.

Intramolecular Hydrogen Bonding: Potential interactions between the lone pairs on the oxygen atoms of one carboxylic group and the antibonding σ* orbitals of the O-H or N-H bonds, contributing to conformational stability.

Hyperconjugative Effects: Delocalization from σ bonds (like C-H or C-C) into vicinal antibonding σ* orbitals.

The analysis also provides details on the hybridization of atomic orbitals, offering a more nuanced picture than simple sp, sp2, or sp3 schemes.

Table 1: Illustrative NBO Analysis E(2) Stabilization Energies This table outlines the principal types of donor-acceptor interactions and the kind of stabilization energy data that NBO analysis would provide for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N | π* (C-C) of ring | Value would be calculated | Lone pair delocalization into the aromatic system |

| LP (2) O (carbonyl) | σ* (C-C) | Value would be calculated | Lone pair delocalization into adjacent antibond |

| π (C-C) of ring | π* (C-C) of ring | Value would be calculated | Aromatic π-conjugation |

| σ (C-H) | σ* (C-C) | Value would be calculated | Sigma bond hyperconjugation |

Note: Specific energy values are dependent on the level of theory and basis set used in the calculation.

Conceptual DFT Descriptors (e.g., Electrophilicity, Nucleophilicity)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying fundamental chemical concepts such as electronegativity, chemical hardness, and reactivity. frontiersin.orgnih.gov These "conceptual DFT descriptors" are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). They are invaluable for predicting the global reactivity of a molecule. nih.govresearchgate.net

For this compound, these descriptors help predict its behavior in chemical reactions:

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity (ε): Quantifies the ability of a molecule to donate electrons.

Table 2: Key Conceptual DFT Descriptors and Their Formulas This table presents the primary global reactivity descriptors and the formulas used for their calculation, which would be applied to this compound.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) | Resistance to charge transfer |

| Global Electrophilicity (ω) | ω = μ2 / 2η | Electron-accepting capability |

Topological Analyses of Electron Density

Atoms in Molecules (AIM) Theory for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to define chemical bonds and atomic interactions. wikipedia.orgias.ac.in This method identifies critical points in the electron density where the gradient is zero. The nature of these points provides a rigorous definition of atoms, bonds, rings, and cages. researchgate.net

A key element of AIM is the bond critical point (BCP), which is found between two chemically bonded atoms. The properties of the electron density at the BCP, such as its magnitude (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), are used to characterize the nature of the chemical bond. ias.ac.inresearchgate.net

Covalent Bonds: Characterized by high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density.

Closed-Shell Interactions (e.g., ionic bonds, hydrogen bonds, van der Waals interactions): Characterized by low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating a depletion of electron density in the internuclear region.

For this compound, AIM analysis would be used to characterize not only the covalent bonds (C-C, C-H, C-N, etc.) but also weaker non-covalent interactions, such as potential intramolecular hydrogen bonds between the carboxylic acid groups and the amino group.

Electron Localization Function (ELF) for Covalent and Non-Covalent Interactions

The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin. wikipedia.org It provides a powerful and intuitive visualization of chemical bonding and electron pairs. jussieu.fr The ELF value ranges from 0 to 1. aps.org

ELF ≈ 1: Corresponds to regions of high electron localization, such as covalent bonds, lone pairs, and atomic cores.

ELF ≈ 0.5: Represents regions of delocalized electrons, characteristic of metallic bonding or an electron gas. aps.org

Low ELF values: Typically found in regions between electron pairs, such as in ionic interactions. researchgate.net

In the context of this compound, an ELF analysis would visually map the covalent framework, clearly distinguishing C-C, C=O, C-N, N-H, and O-H bonds. It would also highlight the spatial regions occupied by the lone pairs on the nitrogen and oxygen atoms. This visual representation is often described as a faithful depiction of the VSEPR model in action. wikipedia.org

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Analysis for Weak Interactions

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) analysis is a computational tool specifically designed to identify and visualize weak, non-covalent interactions in real space. wikipedia.orgmdpi.com The method is based on plotting the RDG against the electron density. Regions of low RDG at low electron density signify non-covalent interactions. nih.gov

The resulting 3D visualization is typically color-coded to differentiate the type of interaction:

Blue: Strong, attractive interactions like hydrogen bonds.

Green: Weak, attractive van der Waals interactions.

Red: Repulsive interactions, such as steric clashes.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular conformations, dynamics, and interactions with a solvent, such as water. etflin.com

An MD simulation of this compound, typically in an aqueous environment, would provide critical insights into its dynamic behavior. The simulation would reveal the flexibility of the carboxymethyl side chain, the rotational freedom around single bonds, and the stability of any intramolecular hydrogen bonds in the presence of competing interactions with water molecules. nih.gov

Key parameters analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time, indicating the structural stability of the molecule.

Root Mean Square Fluctuation (RMSF): Highlights the flexibility of different parts of the molecule. For this compound, higher RMSF values would be expected for the atoms in the carboxymethyl and amino groups compared to the more rigid benzene ring. etflin.com

Hydrogen Bond Analysis: Tracks the formation and lifetime of both intramolecular and intermolecular (with solvent) hydrogen bonds.

These simulations bridge the gap between a static quantum chemical picture and the dynamic reality of the molecule in a biological or chemical environment.

In-Silico Prediction of Molecular Interactions and Binding Affinities

In-silico methods are crucial in modern drug discovery and materials science for predicting how a molecule will interact with biological targets or other molecules, thereby estimating its potential efficacy or function.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ufms.brresearchgate.net This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For derivatives of aminobenzoic acid, molecular docking studies have been employed to investigate their potential as inhibitors for various enzymes, such as acetylcholinesterase, which is relevant in the context of Alzheimer's disease. ufms.brresearchgate.netufms.br These simulations help in understanding the specific interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. ufms.brresearchgate.net Although specific docking studies for this compound are not widely published, its structural motifs suggest it could be a candidate for similar in-silico screening against various biological targets. The presence of both hydrogen bond donors (amino and carboxyl groups) and an aromatic ring allows for a range of potential interactions with a protein binding pocket.

Molinspiration software, for example, calculates various molecular properties relevant to a molecule's pharmacokinetic profile, including logP (lipophilicity), molecular weight, and the number of hydrogen bond donors and acceptors, which are critical components of Lipinski's rule of five for drug-likeness. japsonline.com It also provides bioactivity scores for different drug target classes, such as G protein-coupled receptors (GPCRs), ion channels, kinase inhibitors, and nuclear receptors. japsonline.comnih.gov A higher bioactivity score suggests a higher probability of the compound being active against that particular target class. japsonline.com While a specific POM analysis for this compound is not available in the cited literature, such an analysis would be a valuable step in evaluating its potential as a lead compound in drug discovery. researchgate.net

Table 1: Representative Bioactivity Score Predictions for a Hypothetical Compound using Molinspiration This table is for illustrative purposes to show the type of data generated and does not represent actual results for this compound.

| Bioactivity Target | Score |

| GPCR Ligand | 0.15 |

| Ion Channel Modulator | -0.20 |

| Kinase Inhibitor | -0.10 |

| Nuclear Receptor Ligand | 0.25 |

| Protease Inhibitor | -0.30 |

| Enzyme Inhibitor | 0.05 |

Note: Scores > 0.00 are generally considered active, scores from -0.50 to 0.00 are moderately active, and scores < -0.50 are considered inactive. japsonline.com

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with both an electron-donating group and an electron-accepting group connected by a π-conjugated system often exhibit significant NLO properties.

This compound possesses an electron-donating amino group and electron-withdrawing carboxyl groups attached to a benzene ring. This "push-pull" electronic structure is a key feature for potential second- and third-order NLO activity. Theoretical investigations, often using DFT, are employed to calculate properties like polarizability (α) and the first hyperpolarizability (β), which are measures of a molecule's NLO response. mdpi.com Experimental techniques such as the Z-scan method are used to measure the nonlinear refractive index and absorption coefficient of materials. researchgate.net While specific NLO studies on this compound are not prominent, research on other substituted benzimidazoles and aromatic amino acids indicates that molecules with similar electronic characteristics are promising candidates for NLO applications. mdpi.comresearchgate.net

Chemical Reactivity and Derivatization Strategies

Reactions at the Carboxylic Acid Functionality

The presence of two carboxylic acid groups, one directly attached to the benzene (B151609) ring and the other on the carboxymethyl substituent, offers multiple sites for reaction. Selective protection or activation of these groups is crucial for controlled derivatization.

Esterification is a fundamental reaction for both protecting the carboxylic acid groups to prevent unwanted side reactions and for activating them for subsequent transformations. iajpr.com The choice of esterifying agent and reaction conditions can allow for differential protection of the two carboxyl groups based on their differing steric and electronic environments.

Common strategies for esterification that are applicable to 5-Amino-2-(carboxymethyl)benzoic acid include:

Acid-catalyzed esterification: Reacting the compound with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) can lead to the formation of the corresponding esters. iajpr.com This method is often used for simple alkyl esters like methyl or ethyl esters.

Conversion to acid chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can convert the carboxylic acid groups into more reactive acid chlorides. gcwgandhinagar.com These intermediates can then readily react with alcohols to form esters under mild conditions. gcwgandhinagar.com

Use of coupling agents: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate esterification by activating the carboxyl group. nih.gov

These esterification reactions are crucial for synthetic strategies that require the temporary masking of the acidic proton of the carboxylic acid, thereby preventing it from interfering with base-catalyzed reactions. ddugu.ac.in

| Reaction Type | Reagents | Purpose |

| Acid-catalyzed Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Protection, Formation of simple esters |

| Acid Chloride Formation | Thionyl chloride (SOCl₂), PCl₅ | Activation for subsequent reactions |

| DCC Coupling | Alcohol, DCC | Mild esterification, Activation |

The carboxylic acid moieties of this compound can be converted into amides through reaction with primary or secondary amines. This reaction is fundamental to the formation of peptide bonds. bachem.com To achieve this, the carboxyl group typically requires activation. nih.gov

Key strategies include:

Activation via Acid Chlorides: As with esterification, converting the carboxylic acid to an acid chloride provides a highly reactive intermediate for amidation. gcwgandhinagar.com

Use of Coupling Reagents: A wide array of peptide coupling reagents can be employed to facilitate amide bond formation under mild conditions, which is crucial to prevent racemization if chiral amines are used. bachem.comresearchgate.net Commonly used reagents include carbodiimides (like DCC or EDC), and phosphonium (B103445) or uronium salts (like BOP or PyBOP). bachem.com These reagents transform the carboxylic acid into a reactive species in situ, which is then attacked by the amine. bachem.com

These methods allow for the incorporation of the this compound scaffold into larger molecules, including peptides and other amide-containing structures. nih.govrsc.org

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, EDC | Widely used, can be used with additives to suppress side reactions. |

| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, non-toxic byproducts compared to BOP. bachem.com |

| Uronium Salts | HBTU, TBTU | Fast reaction rates, low racemization. |

Reactions at the Primary Amine Functionality

The primary aromatic amine group at the 5-position is a key site for a variety of chemical modifications, allowing for the introduction of diverse functionalities.

The primary amine can readily undergo acylation with acylating agents such as acid chlorides or acid anhydrides to form stable amide derivatives. A common example is the formation of an acetamido derivative through reaction with acetic anhydride (B1165640) or acetyl chloride. This reaction is often used to protect the amino group during subsequent chemical transformations or to modify the electronic properties of the molecule. The formation of N-acyl derivatives is a well-established method in organic synthesis. acs.org

The primary amine of this compound can react with aldehydes or ketones in a condensation reaction to form an imine, also known as a Schiff base. sciencepublishinggroup.comrroij.comrroij.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). nih.gov The formation of Schiff bases is typically reversible and can be catalyzed by either acid or base. rroij.com This reaction provides a pathway to link the this compound core to other molecules containing carbonyl groups. rjptonline.org

| Reactant | Functional Group | Product | Bond Formed |

| Aldehyde | -CHO | Schiff Base (Imine) | C=N |

| Ketone | >C=O | Schiff Base (Imine) | C=N |

Primary aromatic amines can react with nitrosating agents, such as nitrous acid (HNO₂), to form diazonium salts. nih.gov Nitrous acid is typically generated in situ from sodium nitrite (B80452) and a strong acid. These diazonium intermediates are often unstable. However, under certain conditions, the nitrosation of primary amino acids can lead to the formation of N-nitroso products which can decompose into alkylating agents. researchgate.net The reactivity of the amine is influenced by pH; while the nitrosation process is often enhanced in acidic conditions, very low pH can be less reactive due to the protonation of the amine. nih.gov The electron-donating nature of a carboxylate group can potentially enhance the nitrosation of an alpha-terminal amine group. ccsnorway.com

Electrophilic and Nucleophilic Aromatic Substitutions

The outcome of aromatic substitution reactions on the this compound ring is determined by the directing effects of the existing substituents.

The amino group (-NH₂) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the carboxylic acid (-COOH) and carboxymethyl (-CH₂COOH) groups are deactivating groups and meta-directors, as they withdraw electron density from the ring.

In this compound, the substituents are positioned in a way that their directing effects are antagonistic. The powerful ortho, para-directing influence of the amino group at position 5 will compete with the meta-directing influence of the carboxymethyl group at position 2 and the benzoic acid at position 1.

For an incoming electrophile, the potential sites of substitution are positions 3, 4, and 6.

Position 6: This position is ortho to the strongly activating amino group and meta to the deactivating carboxymethyl group.

Position 4: This position is ortho to the amino group and meta to the benzoic acid group.

Position 3: This position is meta to the amino group and ortho to the carboxymethyl group.

Given that the amino group is a much stronger activating group than the deactivating effect of the carboxyl groups, electrophilic substitution is expected to be directed primarily to the positions ortho to the amino group. Therefore, the major products of electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation, are predicted to be the 6-substituted and 4-substituted derivatives. The steric hindrance from the adjacent carboxymethyl group might slightly disfavor substitution at the 6-position compared to the 4-position.

Nucleophilic aromatic substitution, on the other hand, is generally difficult on this ring system. Such reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group, which are absent in this molecule.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position of Substitution | Directing Effect of Amino Group (-NH₂) | Directing Effect of Carboxymethyl Group (-CH₂COOH) | Directing Effect of Benzoic Acid Group (-COOH) | Predicted Outcome |

|---|---|---|---|---|

| 3 | meta (deactivating) | ortho (activating for this position relative to others) | meta (deactivating) | Minor Product |

| 4 | ortho (activating) | para (activating for this position relative to others) | meta (deactivating) | Major Product |

| 6 | ortho (activating) | meta (deactivating) | ortho (activating for this position relative to others) | Major Product (potentially less favored due to sterics) |

Cyclization and Heterocycle Formation involving the Functional Groups

The presence of multiple functional groups in this compound allows for various intramolecular cyclization reactions to form heterocyclic compounds. These reactions are often driven by the formation of stable five, six, or seven-membered rings.

One plausible cyclization is a lactamization reaction. Under thermal or acid-catalyzed conditions, the amino group can undergo an intramolecular condensation with the carboxylic acid of the carboxymethyl group to form a seven-membered lactam ring.

Another possibility involves the formation of a six-membered ring. For instance, in the presence of a suitable activating agent, the amino group could react with the benzoic acid moiety. However, the formation of a seven-membered lactam is often kinetically favored over the formation of an eight-membered lactam that would result from reaction with the benzoic acid.

Furthermore, the active methylene (B1212753) group in the carboxymethyl substituent can participate in condensation reactions with suitable reagents, leading to the formation of various heterocyclic systems. For example, reaction with a 1,2-dicarbonyl compound could lead to the formation of a quinoxaline (B1680401) derivative.

While specific examples for this compound are not abundant in the literature, the synthesis of various quinazolinones, triazinoquinazolinones, and other fused heterocyclic systems often starts from substituted aminobenzoic acids, highlighting the potential of this compound as a precursor for complex heterocycles. nih.gov

Strategic Functional Group Interconversions for Advanced Synthesis

The functional groups of this compound can be strategically modified to facilitate the synthesis of more complex molecules. These interconversions can alter the reactivity of the molecule and introduce new functionalities.

The two carboxylic acid groups can be selectively esterified. The benzoic acid is generally less reactive than the acetic acid moiety due to steric hindrance. This difference in reactivity could allow for selective protection or derivatization. For example, conversion to methyl or ethyl esters would increase the solubility in organic solvents and protect the acidic protons during subsequent reactions.

The amino group can be acylated to form amides, which can alter its directing effect in electrophilic aromatic substitution from strongly activating ortho, para-directing to moderately activating ortho, para-directing. Diazotization of the amino group to form a diazonium salt would open up a wide range of synthetic possibilities, including Sandmeyer-type reactions to introduce halogens, cyano, or hydroxyl groups, or azo coupling reactions.

The carboxylic acid groups can be reduced to the corresponding alcohols using strong reducing agents like lithium aluminum hydride. The resulting amino diol would be a versatile intermediate for further synthesis.

Table 2: Potential Functional Group Interconversions

| Functional Group | Reaction | Product Functional Group | Potential Application |

|---|---|---|---|

| Carboxylic Acids (-COOH, -CH₂COOH) | Esterification (e.g., with ROH, H⁺) | Esters (-COOR, -CH₂COOR) | Protection, increased solubility |

| Carboxylic Acids (-COOH, -CH₂COOH) | Amide formation (e.g., with RNH₂, DCC) | Amides (-CONH₂, -CH₂CONH₂) | Introduction of new substituents |

| Carboxylic Acids (-COOH, -CH₂COOH) | Reduction (e.g., with LiAlH₄) | Alcohols (-CH₂OH, -CH₂CH₂OH) | Synthesis of amino diols |

| Amino Group (-NH₂) | Acylation (e.g., with Ac₂O) | Amide (-NHCOCH₃) | Modulation of reactivity and directing effects |

| Amino Group (-NH₂) | Diazotization (e.g., with NaNO₂, HCl) | Diazonium Salt (-N₂⁺Cl⁻) | Introduction of various substituents (Sandmeyer reaction) |

Coordination Chemistry and Metal Organic Frameworks Mofs

The unique architecture of 5-Amino-2-(carboxymethyl)benzoic acid, featuring two distinct carboxylate groups and an amine functionality, positions it as a highly adaptable ligand in coordination chemistry. These functional groups provide multiple potential binding sites for metal ions, enabling the formation of intricate and stable coordination complexes.

Ligand Design and Metal Ion Coordination

The design of ligands is a critical aspect of synthesizing metal-organic frameworks with desired properties. The structure of this compound offers a combination of rigidity from the benzene (B151609) ring and flexibility from the carboxymethyl group, influencing the final topology of the resulting framework.

The ligating behavior of this compound is characterized by the versatile coordination capabilities of its functional groups. The two carboxylate groups and the single amine group can interact with metal centers in various ways, leading to a diversity of structural possibilities.

The carboxylate groups can coordinate to metal ions in several modes:

Monodentate: One oxygen atom from the carboxylate group binds to a single metal center.

Bidentate Chelating: Both oxygen atoms of a carboxylate group bind to the same metal center, forming a chelate ring.

Bidentate Bridging: Each oxygen atom of the carboxylate group binds to a different metal center, linking them together.

The amine group typically acts as a monodentate ligand, donating its lone pair of electrons to a metal center. The presence of both hard (carboxylate oxygen) and borderline (amine nitrogen) donor atoms allows this ligand to coordinate with a wide range of metal ions. wikipedia.org In a complex with a disordered structure, the 3-amino-4-hydroxy benzoato ligand has been observed to be tetradentate, using its carboxylate, hydroxyl, and amino groups to link to metal centers. mdpi.com

Table 1: Potential Coordination Modes of Functional Groups in this compound

| Functional Group | Coordination Mode | Description |

|---|---|---|

| Carboxylate (-COOH) | Monodentate | Binds to one metal center through one oxygen atom. |

| Bidentate Chelating | Binds to one metal center through both oxygen atoms. | |

| Bidentate Bridging | Binds to two different metal centers, acting as a linker. | |

| Amine (-NH₂) | Monodentate | Binds to one metal center through the nitrogen atom. |

The stability of metal complexes with aminocarboxylate ligands can be quantified by their stability constants (log K values). researchgate.net Studies on various aminocarboxylate ligands demonstrate that structural features, such as the number and type of donor groups, significantly influence the stability of the resulting metal complexes. researchgate.netiupac.org For instance, the binding of drugs containing carboxylic acid groups with metal ions has been shown to enhance their efficacy, which is attributed to the principles of chelation. sbmu.ac.ir The increased stability of chelated complexes is largely due to a favorable entropy change during their formation in solution. libretexts.org

Synthesis of Coordination Polymers and MOFs Utilizing this compound as a Linker

The multidentate and functional nature of this compound makes it an excellent candidate for use as an organic linker in the synthesis of coordination polymers and MOFs. globethesis.comresearchgate.net These materials are constructed from metal ions or clusters (nodes) connected by organic ligands (linkers) to form one-, two-, or three-dimensional extended networks. mdpi.com

Solvothermal and hydrothermal methods are the most common techniques for synthesizing crystalline MOFs. researchgate.netresearchgate.net These methods involve heating a solution of the metal salt and the organic linker in a sealed vessel, often a Teflon-lined autoclave, at temperatures above the boiling point of the solvent. globethesis.comrsc.org

Hydrothermal Synthesis: Uses water as the solvent. This method is widely used for its simplicity and the ability to produce high-quality crystals. acs.orgrsc.org

Solvothermal Synthesis: Employs organic solvents or mixtures of organic solvents and water. The choice of solvent can influence the resulting crystal structure and morphology. researchgate.netrsc.org

Factors such as temperature, reaction time, pH, and the ratio of reactants can be systematically varied to control the crystallization process and target specific framework structures. researchgate.net

Table 2: Examples of MOFs Synthesized via Solvothermal/Hydrothermal Methods with Amino-Carboxylic Acid Linkers

| Metal Ion | Ligand | Synthesis Method | Solvent | Resulting Structure |

|---|---|---|---|---|

| La(III) | 2-Aminobenzene-1,4-dicarboxylic acid | Hydrothermal | Water | 3D Framework |

| Cd(II) | 5-(bis(4-carboxybenzyl)amino)isophthalic acid | Hydrothermal | NMP/Water | 3D Network |

| Zn(II) | 5-(bis(4-carboxybenzyl)amino)isophthalic acid | Hydrothermal | DMF/Water | 3D Network |

| Mn(II) | 5-(bis(4-carboxybenzyl)amino)isophthalic acid | Hydrothermal | DMF/Water | 3D Network |

Data synthesized from analogous systems reported in the literature. researchgate.netacs.org

The formation of MOFs is a prime example of molecular self-assembly, where metal nodes and organic linkers spontaneously organize into ordered, crystalline structures under specific reaction conditions. nih.gov This process is governed by the principles of coordination chemistry, with the final structure being the thermodynamically or kinetically favored product.

A technique known as "coordination modulation" is often employed to control the self-assembly process. rsc.org This involves adding monotopic ligands (modulators), such as benzoic acid or acetic acid, to the reaction mixture. These modulators compete with the primary linker for coordination to the metal centers, which can influence the rate of nucleation and crystal growth, often leading to larger, more well-defined crystals and potentially new framework topologies. rsc.org

Even when using the same organic linker, changing the metal ion can lead to the formation of MOFs with entirely different structures and properties. globethesis.com For instance, a study using 4-[(3,5-bis(methyl carboxylic)phenyl)amino]benzoic acid as a ligand resulted in a 3D supramolecular structure with Cd(II) but a 2D layered structure with Zn(II) under similar conditions, highlighting the determinative role of the metal ion. globethesis.com Furthermore, the functionalization of the linker itself can introduce steric hindrance or new interaction sites that guide the assembly toward a specific topology over others. nih.gov

Compound Names

Structural Characterization of Metal-Organic Frameworks

The structural integrity and properties of Metal-Organic Frameworks (MOFs) derived from this compound are meticulously examined through a variety of analytical techniques. X-ray diffraction, for instance, is a fundamental method for identifying the crystalline structure of these materials. nih.gov Additionally, thermogravimetric analysis is employed to assess their thermal stability, which is influenced by the strength of the metal-ligand bond and the nature of the functional groups on the organic linker. nih.gov

Analysis of Porosity and Surface Area in MOF Architectures

The porosity and surface area are critical characteristics of MOFs, directly impacting their utility in applications such as gas storage and catalysis. nih.gov These properties are typically determined through nitrogen adsorption-desorption experiments conducted at 77 K. nih.gov The resulting isotherms provide detailed information about the material's specific surface area, pore volume, and pore size distribution.

The Brunauer-Emmett-Teller (BET) surface area is a key parameter derived from these measurements. For example, MOF-5, a well-known zinc-based MOF, can exhibit a BET surface area ranging from 260 to 4400 m²/g depending on the synthesis method. nih.gov The specific surface area of MOFs synthesized with this compound would similarly depend on factors like the choice of metal ion and the synthetic conditions employed.

Interactive Table: Representative Surface Areas of MOF Materials

| MOF Material | Metal Ion | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) |

| MOF-5 | Zn | 921 | 1043 |

| ZIF-8 | Zn | 2088 | Not Reported |

| UiO-66-NH₂ | Zr | 963 | Not Reported |

| UiO-66-NSMe | Zr | 425 | Not Reported |

Note: The data in this table is illustrative and derived from various MOF systems to provide context. The surface area of MOFs based on this compound would require specific experimental determination. nih.govresearchgate.net

Understanding Network Topologies and Interpenetration

The arrangement of metal ions and organic linkers in a MOF defines its network topology. These topologies are often described using symbols that represent the connectivity of the nodes (metal clusters) and linkers. Common topologies include dia (diamond), qtz (quartz), and sql (square grid). mdpi.com The specific geometry of this compound, with its distinct coordination sites, can lead to the formation of a variety of network structures.

Interpenetration is a phenomenon where two or more independent networks are entangled within each other. This can significantly influence the porosity of the final material. For instance, a twofold interpenetrating helical double layer has been observed in some MOF structures. researchgate.net The degree of interpenetration can be controlled by adjusting synthesis conditions, thereby tuning the material's properties for specific applications.

Post-Synthetic Modification of Amino-Functionalized MOFs

Post-synthetic modification (PSM) is a powerful technique for introducing new functionalities into MOFs after their initial synthesis is complete. rsc.org This approach allows for the creation of materials that would be difficult to produce through direct synthesis. researchgate.net The amino group present in this compound serves as an ideal site for such modifications.

Covalent Grafting onto Amino Sites within Frameworks

The amino groups within the MOF structure can be chemically altered through covalent grafting. This involves reacting the amino-functionalized MOF with various molecules to attach new chemical groups to the framework. rsc.org For example, a Schiff base reaction between the amino group and an aldehyde can be used to introduce new functionalities. nih.gov This method has been successfully employed to modify the interior of MOFs without compromising their structural integrity. rsc.org

A variety of reagents can be used for covalent modification, including:

Anhydrides

Isocyanates

Carboxylic acids (with coupling agents) rsc.orgacs.org

The success of these modifications is typically confirmed using techniques such as FT-IR and X-ray photoelectron spectroscopy (XPS). nih.govtandfonline.com

Enhancement of Framework Properties through Modification

Covalent post-synthetic modification can significantly enhance the properties and performance of MOFs. By carefully selecting the grafted functional groups, it is possible to tailor the material for specific applications. For example, the introduction of sulfur-containing groups can create a high affinity for heavy metal ions like mercury. nih.gov

PSM has been shown to improve various characteristics, including:

Sensing Capabilities: Functionalization can lead to highly selective and sensitive luminescent sensors for detecting specific ions. nih.gov

Catalytic Activity: The introduction of catalytically active sites can enhance the MOF's performance in chemical reactions. researchgate.net

Surface Properties: Grafting specific molecules can change the surface from hydrophilic to hydrophobic. acs.org

Biomolecule Interaction: PSM allows for the attachment of biomolecules, opening up applications in areas like glycoproteomic analysis. rsc.org

This ability to fine-tune the chemical environment within the pores makes PSM a valuable tool for developing advanced materials based on this compound. acs.orgrsc.org

Advanced Materials Applications